

Structure-activity relationship (SAR) of 7-Chloroindolin-2-one analogues.

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Compound of Interest

Compound Name: 7-Chloroindolin-2-one

Cat. No.: B1230620

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A comprehensive analysis of the structure-activity relationship (SAR) of indolin-2-one analogues reveals critical insights into their potential as therapeutic agents, particularly as kinase inhibitors for anticancer applications. While direct SAR studies on the **7-chloroindolin-2-one** scaffold are not extensively detailed in the provided results, a clear understanding can be derived from closely related pyrrole indolin-2-one derivatives, which are prominent kinase inhibitors.^{[1][2]} Modifications at various positions of the indolin-2-one core structure significantly influence their inhibitory activity and selectivity against key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).^[1]

Comparative Analysis of Indolin-2-one Analogues

The indolin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of several receptor tyrosine kinase (RTK) inhibitors.^{[1][2]} Semaxanib (SU5416) was an early example tested clinically, and its structural modification led to the development of Sunitinib, an FDA-approved drug for renal cell carcinoma and gastrointestinal stromal tumors.^[1] The SAR of these compounds hinges on substitutions at the C3, C5, and N1 positions of the indolinone ring and modifications of the appended pyrrole ring.

Halogen substitution at the C5 position of the indolin-2-one ring, particularly with fluorine, is a key determinant of potent inhibitory activity against VEGFR-2 and PDGFR β .^[1] This is exemplified by the clinical success of Sunitinib. The nature of the substituent on the pyrrole ring

also plays a crucial role. For instance, replacing a carboxyl group with an amino group on the pyrrole moiety can shift the selectivity profile of Aurora kinase inhibitors.[3]

Below is a summary of the structure-activity relationships for key pyrrole-indolin-2-one analogues, highlighting the impact of different substituents on their kinase inhibitory activity.

Table 1: Structure-Activity Relationship of Pyrrole-Indolin-2-one Analogues as Kinase Inhibitors

Compound ID	Core Structure	R1 (Position 5)	R2 (Pyrrole Moiety)	Target Kinase	IC50 (nM)
Sunitinib (3)	Pyrrole Indolin-2-one	-F	CH ₂ CH ₂ N(Et) ₂	VEGFR-2, PDGFR β	Potent
Semaxanib (2)	Pyrrole Indolin-2-one	-H	-	VEGFRs, PDGFRs	-
Compound 33	Pyrrole Indolin-2-one	-SO ₂ NHPh	CH ₂ CH ₂ COO H	Aurora A	12
Aurora B	156				
Compound 47	Pyrrole Indolin-2-one	-SO ₂ NHPh	-CH ₂ CH ₂ NH ₂	Aurora A	2190
Aurora B	Potent				

Data compiled from multiple sources detailing the development of pyrrole indolin-2-one based kinase inhibitors.[1][3]

Experimental Protocols

The biological evaluation of these compounds typically involves in vitro kinase inhibition assays and cell-based proliferation assays.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against specific kinases (e.g., Aurora A, Aurora B, VEGFR-2) is determined using enzymatic assays. A typical protocol involves the following steps:

- Reagents: Recombinant human kinase, appropriate substrate (e.g., a peptide), ATP, and the test compound at various concentrations.
- Procedure: The kinase, substrate, and test compound are incubated together in an assay buffer. The enzymatic reaction is initiated by the addition of ATP.
- Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using methods like radiometric assays (with ^{33}P -ATP), fluorescence-based assays, or immunoassays (ELISA).
- Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC₅₀ value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.[3]

Cell Proliferation Assay (MTT Assay)

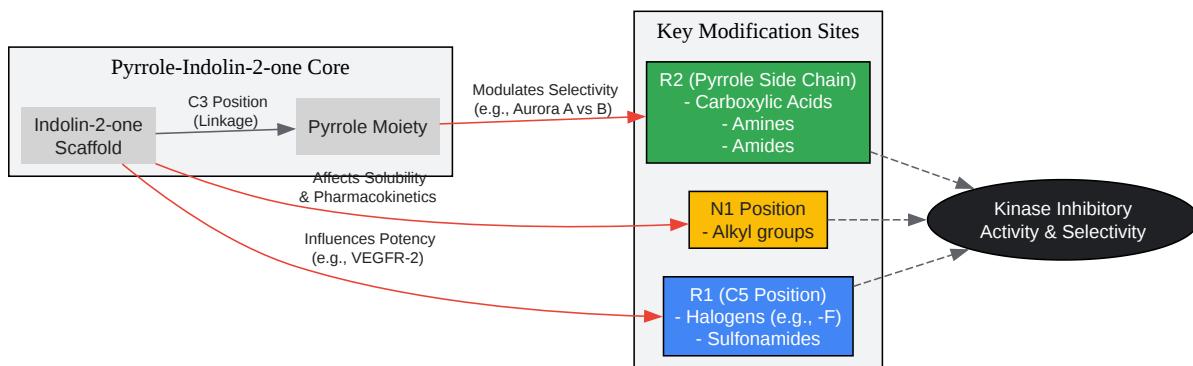
The antiproliferative activity of the compounds is assessed against various human cancer cell lines.

- Cell Culture: Human cancer cell lines (e.g., HCT-116, HT-29) are cultured in an appropriate medium and seeded into 96-well plates.[3]
- Compound Treatment: After allowing the cells to attach, they are treated with various concentrations of the test compounds for a specified period (e.g., 72 hours).
- MTT Addition: Following treatment, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
- Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

- Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 value is then determined.[4]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural components of a pyrrole-indolin-2-one scaffold and highlights the positions critical for modulating kinase inhibitory activity.



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Caption: Key modification sites on the pyrrole-indolin-2-one scaffold influencing kinase inhibition.

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